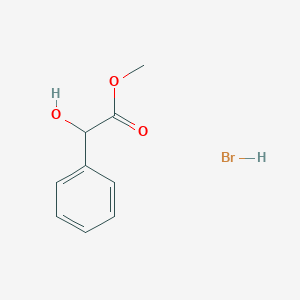
Methyl 2-hydroxy-2-phenylacetate hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-phenylacetate hydrobromide is an organic compound with the molecular formula C9H11BrO3. It is a derivative of phenylacetic acid and is commonly used in various chemical reactions and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-phenylacetate hydrobromide can be synthesized through the reaction of methyl 2-hydroxy-2-phenylacetate with hydrobromic acid. The reaction typically involves dissolving methyl 2-hydroxy-2-phenylacetate in a suitable solvent, such as tetrahydrofuran (THF), and then adding hydrobromic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-phenylacetate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.
科学的研究の応用
Methyl 2-hydroxy-2-phenylacetate hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of methyl 2-hydroxy-2-phenylacetate hydrobromide involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its hydrobromide group can facilitate interactions with nucleophilic sites in biological molecules, leading to changes in their activity and function .
類似化合物との比較
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: The parent compound without the hydrobromide group.
Phenylacetic acid: A related compound with similar structural features.
Phenylethanol: A reduced form of the compound.
Uniqueness
Methyl 2-hydroxy-2-phenylacetate hydrobromide is unique due to the presence of the hydrobromide group, which enhances its reactivity and solubility in certain solvents. This makes it a valuable reagent in various chemical and biochemical applications .
特性
CAS番号 |
879663-48-6 |
|---|---|
分子式 |
C9H11BrO3 |
分子量 |
247.09 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-phenylacetate;hydrobromide |
InChI |
InChI=1S/C9H10O3.BrH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8,10H,1H3;1H |
InChIキー |
GGDRJRDTJXWEMO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1=CC=CC=C1)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















